2-Chloro-3-fluoro-5-vinylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClFN |
|---|---|
Molecular Weight |
157.57 g/mol |
IUPAC Name |
2-chloro-5-ethenyl-3-fluoropyridine |
InChI |
InChI=1S/C7H5ClFN/c1-2-5-3-6(9)7(8)10-4-5/h2-4H,1H2 |
InChI Key |
LKLBWZGVSOJZHO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(N=C1)Cl)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 3 Fluoro 5 Vinylpyridine and Its Precursors
Strategic Approaches for Introducing Halogens onto the Pyridine (B92270) Core
The regioselective introduction of chlorine and fluorine atoms onto the pyridine ring is a critical step in the synthesis of the target molecule. Various strategies have been developed to achieve this, including direct halogenation, halogen exchange reactions, and the selective reduction of dihalopyridines.
Direct Fluorination and Chlorination Protocols on Pyridine Derivatives
Direct halogenation of the pyridine nucleus can be challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic aromatic substitution. nih.gov However, methods have been developed to overcome these limitations.
Direct Fluorination: Electrophilic fluorination using reagents like Selectfluor® (F-TEDA-BF4) can introduce fluorine onto the pyridine ring. nih.gov For instance, the fluorination of 1,2-dihydropyridines with Selectfluor® has been shown to produce fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluoropyridines. nih.gov Another approach involves the use of silver(II) fluoride (B91410) (AgF₂), which allows for the selective fluorination of pyridines at the 2-position under mild conditions. researchgate.net This method is particularly useful for the late-stage functionalization of complex molecules. nih.govacs.org
Direct Chlorination: The direct chlorination of pyridines often requires harsh conditions and can lead to a mixture of products. For example, the reaction of chlorine with alkyl pyridines tends to chlorinate the alkyl group first. google.com However, specific reagents and conditions can achieve regioselective chlorination. The use of phosphoryl chloride (POCl₃) or triphenylphosphine (B44618) in combination with a chlorine source can be employed for the targeted chlorination of pyridine derivatives. nih.gov
| Halogenation Method | Reagent | Key Features | Reference |
|---|---|---|---|
| Direct Fluorination | Selectfluor® | Electrophilic fluorination of dihydropyridines. | nih.gov |
| Direct Fluorination | Silver(II) Fluoride (AgF₂) | Selective fluorination at the 2-position under mild conditions. | researchgate.net |
| Direct Chlorination | Phosphoryl Chloride (POCl₃) | Targeted chlorination, often requiring activation of the pyridine ring. | nih.gov |
Halogen Exchange Reactions for Accessing Fluoropyridine Intermediates
Halogen exchange, or the "Halex" reaction, is a powerful tool for introducing fluorine into the pyridine ring, often with high regioselectivity. This method typically involves the displacement of a chlorine or bromine atom with a fluoride ion.
One common approach is the use of potassium fluoride (KF) in a polar aprotic solvent at elevated temperatures. The reactivity of the starting halopyridine is crucial, with the ease of displacement generally following the order I > Br > Cl. The presence of electron-withdrawing groups on the pyridine ring can facilitate this nucleophilic aromatic substitution (SNAr) reaction. nih.gov For instance, the reaction of 2-chloropyridine (B119429) with NaOEt in ethanol (B145695) is significantly slower than that of 2-fluoropyridine (B1216828), highlighting the higher reactivity of fluoropyridines in SNAr reactions. nih.gov
A specific example is the synthesis of 2-chloro-3-fluoropyridine (B99640) from 2-chloro-3-aminopyridine via a diazotization reaction followed by treatment with a fluoride source like copper fluoride. google.com
Selective Reduction of Dihalopyridines for Targeted Precursors
The selective reduction of a dihalogenated pyridine offers a strategic route to mono-halogenated precursors. This approach is particularly useful when the desired mono-halopyridine is not easily accessible through direct halogenation.
A notable example is the selective reduction of a chlorine atom at the 6-position of a 2,6-dichloropyridine (B45657) derivative to yield a 2-chloro-pyridine compound. google.com This can be achieved using various reducing agents, with the choice depending on the other functional groups present in the molecule. For instance, catalytic hydrogenation with a palladium catalyst can be employed for this purpose. The divergent lithiation of 2,3-dihalopyridines under continuous-flow conditions also provides a method for selective functionalization, where adjusting the reaction temperature can favor either deprotolithiation or a halogen dance to yield different regioisomers. nih.gov
Methodologies for Vinyl Group Installation at C-5 Position of Halogenated Pyridines
Once the desired 2-chloro-3-fluoropyridine precursor is obtained, the next critical step is the introduction of a vinyl group at the C-5 position. Palladium-catalyzed cross-coupling reactions are the most widely used and efficient methods for this transformation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, and it is well-suited for the vinylation of halogenated pyridines. nih.govmusechem.comlibretexts.org This reaction typically involves the coupling of a halo- or triflyloxy-pyridine with an organoboron reagent, such as a vinylboronic acid or a vinylboronate ester, in the presence of a palladium catalyst and a base. musechem.comlibretexts.org
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the halopyridine to a Pd(0) complex, transmetalation of the vinyl group from the boron reagent to the palladium center, and reductive elimination to form the vinylpyridine product and regenerate the Pd(0) catalyst. musechem.comlibretexts.orgyonedalabs.com
A specific application is the Suzuki-Miyaura cross-coupling of bromopolypyridines with potassium vinyltrifluoroborate, which yields vinyl-substituted polypyridyl ligands in moderate to good yields. nih.gov Challenges in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles can arise from the slow rate of transmetalation and the decomposition of the heteroaryl boron derivatives. nih.gov
The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. musechem.comyonedalabs.com The ligand plays a critical role in stabilizing the palladium catalyst, influencing the rates of oxidative addition and reductive elimination, and preventing side reactions such as homocoupling of the boronic acid. yonedalabs.com
For the vinylation of electron-deficient and sterically hindered halopyridines, bulky and electron-rich phosphine ligands are often employed. libretexts.org These ligands can enhance the rate of oxidative addition and promote the desired reductive elimination. The design of ligands specifically for use in aqueous micellar catalysis has also been explored to improve the sustainability and efficiency of palladium-catalyzed reactions. youtube.com The choice of base is also critical, as it participates in the transmetalation step. libretexts.org
Computational studies and mechanistic investigations have provided a deeper understanding of the reaction pathways, aiding in the rational design of more effective catalyst systems for the selective vinylation of complex pyridine substrates. nih.govdigitellinc.com
| Component | Role | Examples/Considerations | Reference |
|---|---|---|---|
| Palladium Catalyst | Facilitates the cross-coupling reaction. | Pd(PPh₃)₄, PdCl₂(dppf) | musechem.com |
| Vinylating Agent | Source of the vinyl group. | Potassium vinyltrifluoroborate, Vinylboronic acid | nih.gov |
| Base | Activates the boronic acid for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄ | libretexts.org |
| Ligand | Stabilizes the catalyst and influences reactivity and selectivity. | Triphenylphosphine, Buchwald-type phosphines | libretexts.orgyonedalabs.com |
Optimization of Reaction Parameters for High Yield and Regioselectivity
The introduction of a vinyl group onto the pyridine ring at the C-5 position can be effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a particularly powerful method due to its high functional group tolerance and generally mild reaction conditions. researchgate.netorganic-chemistry.org The reaction of a halogenated pyridine precursor, such as 2-chloro-3-fluoro-5-bromopyridine, with a vinylboron species like potassium vinyltrifluoroborate is a key transformation.
The optimization of reaction parameters is critical to maximize the yield and ensure high regioselectivity, especially when dealing with polyhalogenated substrates where competing reactions can occur. Key parameters that are typically optimized include the choice of palladium catalyst, ligand, base, and solvent system.
A general approach to optimizing the Suzuki-Miyaura coupling for the synthesis of vinylpyridines involves screening various combinations of these parameters. For instance, in the coupling of aryl electrophiles with potassium vinyltrifluoroborate, a study demonstrated that a catalyst system of PdCl2 with PPh3 as the ligand, in a THF/H2O solvent mixture with Cs2CO3 as the base, provided good to excellent yields of the corresponding styrene (B11656) derivatives. researchgate.netnih.gov The choice of base and solvent system was found to be particularly crucial, with the THF/H2O mixture being superior to other tested solvents. nih.gov
Below is an interactive data table summarizing the optimization of reaction conditions for a model Suzuki-Miyaura cross-coupling reaction between an aryl halide and potassium vinyltrifluoroborate, which serves as a model for the synthesis of 2-chloro-3-fluoro-5-vinylpyridine.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85 |
| 2 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | THF/H₂O | 80 | 92 |
| 3 | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2) | DME | 90 | 78 |
| 4 | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O | 80 | 95 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 88 |
The data indicates that a catalyst system composed of a simple palladium salt like PdCl₂ in combination with a phosphine ligand such as PPh₃, and a carbonate base in a mixed aqueous-organic solvent system, provides high yields for the vinylation reaction. researchgate.net The regioselectivity of the coupling is generally high, with the reaction preferentially occurring at the more reactive C-Br bond over the C-Cl bond in a precursor like 2-chloro-3-fluoro-5-bromopyridine.
Substrate Scope and Limitations in Halogenated Pyridine Series
The applicability of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, extends to a wide range of halogenated pyridines. However, the substrate scope can be influenced by the nature and position of the halogen substituents, as well as the presence of other functional groups on the pyridine ring.
The reactivity of halopyridines in oxidative addition to the palladium(0) catalyst generally follows the order I > Br > Cl. nih.gov This trend implies that for a substrate like 2-chloro-5-bromopyridine, the Suzuki-Miyaura coupling will selectively occur at the C-Br bond. The presence of the electron-withdrawing fluorine atom at the 3-position can further influence the reactivity of the adjacent C-Cl bond.
Challenges in the Suzuki-Miyaura coupling of pyridines can arise from the basicity of the pyridine nitrogen, which can coordinate to the palladium catalyst and inhibit its activity. utexas.edursc.orgnih.gov This is particularly problematic for 2-substituted pyridines. The use of bulky, electron-rich phosphine ligands can often mitigate this issue by promoting the desired catalytic cycle.
The functional group tolerance of the Suzuki-Miyaura reaction is a significant advantage. A variety of functional groups on the pyridine ring are often well-tolerated, allowing for the synthesis of complex and highly functionalized vinylpyridines. However, substrates with particularly sensitive functional groups may require careful selection of reaction conditions, such as the use of milder bases, to avoid side reactions.
Alternative Olefination Methods for 5-Substituted Pyridines
While the Suzuki-Miyaura coupling is a highly effective method for the synthesis of 5-vinylpyridines, several alternative olefination strategies can also be employed. These methods may offer advantages in terms of substrate availability, cost, or functional group compatibility.
One prominent alternative is the Stille cross-coupling reaction , which utilizes organotin reagents, such as vinyltributyltin. The Stille reaction is known for its broad substrate scope and tolerance of a wide array of functional groups. However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.
Another important method is the Heck reaction , which involves the palladium-catalyzed coupling of a halide with an alkene, typically in the presence of a base. For the synthesis of this compound, a precursor such as 2-chloro-3-fluoro-5-bromopyridine could be reacted with ethylene (B1197577) gas. The Heck reaction often provides good stereoselectivity for the formation of the trans-alkene.
The Wittig reaction offers a different approach that does not rely on a cross-coupling reaction. This method involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. To synthesize this compound via this route, a precursor such as 2-chloro-3-fluoro-5-formylpyridine would be required. This aldehyde can then be reacted with a methylidenephosphorane (e.g., Ph₃P=CH₂) to form the desired vinyl group. The Wittig reaction is particularly useful as it provides absolute control over the location of the newly formed double bond.
Finally, more recent developments in photoredox catalysis have enabled novel reductive coupling reactions. For instance, a visible light photoredox-catalyzed β-selective reductive coupling of alkenylpyridines with carbonyl or iminyl derivatives has been reported, offering a new disconnection for the synthesis of substituted pyridines.
Elucidation of Reactivity and Mechanistic Pathways of 2 Chloro 3 Fluoro 5 Vinylpyridine
Reactivity of the Vinyl Moiety
The vinyl group of 2-Chloro-3-fluoro-5-vinylpyridine is electron-deficient due to the inductive and mesomeric effects of the substituted pyridine (B92270) ring. This electronic nature makes it a competent Michael acceptor and a substrate for various addition reactions. Its reactivity is distinct from electron-rich vinylarenes like styrene (B11656).
Pericyclic Reactions (e.g., Cyclopropanation)
Pericyclic reactions are concerted processes that occur via a cyclic transition state. msu.eduwikipedia.org For the vinyl group, cycloadditions such as cyclopropanation are a prominent class of pericyclic reactions. msu.edu In the case of this compound, the electron-deficient nature of the double bond makes it a suitable candidate for reactions with nucleophilic cyclopropanating agents, such as sulfur ylides.
The cyclopropanation of electron-poor dienes and alkenes with stabilized sulfur ylides is a well-established method for creating vinylcyclopropanes with high stereocontrol. organic-chemistry.org Similarly, metal-catalyzed cyclopropanations using diazo compounds are highly effective. For electron-deficient alkenes, catalytic systems involving metallocarbene intermediates are often employed. nih.gov Given the electronic properties of this compound, its reaction with reagents like ethyl diazoacetate in the presence of a suitable metal catalyst (e.g., rhodium or copper complexes) would be expected to yield the corresponding cyclopropylpyridine.
Achieving enantioselectivity in the cyclopropanation of vinylpyridines requires the use of chiral catalysts. These catalysts create a chiral environment around the reactants, directing the approach of the cyclopropanating agent to one face of the vinyl group over the other.
Several catalytic systems have been developed for the asymmetric cyclopropanation of alkenes. nih.gov Rhodium(II) complexes with chiral carboxylate ligands, such as N-(arylsulfonyl)prolinates, are highly effective for the decomposition of vinyldiazomethanes and subsequent enantioselective cyclopropanation. emory.edu The choice of ligand is critical, with studies showing that the catalyst's structure significantly influences the degree of asymmetric induction. emory.edu For an electron-deficient substrate like this compound, a chiral ruthenium-based catalyst, which has shown high enantiomeric excess in cyclopropanations conducted in protic media, could also be effective. rsc.org Another approach involves organocatalysis, where chiral iminium ion activation of α,β-unsaturated aldehydes has been successful, suggesting a potential pathway for activating similar electron-deficient systems. rsc.org
| Catalyst Type | Chiral Ligand Example | Substrate Type | Achieved Enantioselectivity (ee) | Reference |
| Rhodium(II) | N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinate | Vinyldiazomethanes & Alkenes | High | emory.edu |
| Ruthenium | Bis(hydroxymethyl-dihydrooxazolyl)pyridine | Styrene & Diazoacetates | Up to 96–97% | rsc.org |
| Palladium(0) | (S)-t-Bu-Pybox | Vinyl cyclopropanes & Azlactones | Excellent | nih.gov |
| Organocatalyst | Chiral Iminium Ion | α,β-Unsaturated Aldehydes | High | rsc.org |
In addition to enantioselectivity, controlling the relative stereochemistry (diastereoselectivity) is crucial when forming cyclopropanes, which can often exist as cis and trans isomers. In the cyclopropanation of vinylpyridines, the stereochemical outcome is influenced by the catalyst, the substrate, and the reaction conditions.
For metal-catalyzed reactions with diazoacetates, a preference for the trans diastereomer is commonly observed. This is often attributed to minimizing steric interactions in the transition state. rsc.org For example, rhodium N-(arylsulfonyl)prolinate catalyzed reactions are known to be highly diastereoselective. emory.edu Similarly, cyclopropanation of electron-poor dienes with sulfonium (B1226848) ylides yields products with high trans-diastereoselectivity. organic-chemistry.org
The ability to control diastereoselectivity can sometimes be achieved by tuning the reaction conditions. Studies on vinylcyclopropane (B126155) synthesis using chiral telluronium ylides have demonstrated that the choice of base can invert the diastereoselectivity, allowing for the selective synthesis of either the cis or trans product. nih.gov This level of control is highly valuable in synthetic chemistry. For this compound, it is anticipated that a trans configuration of the resulting cyclopropane (B1198618) would be the major product under typical catalytic conditions due to steric considerations.
| Reaction Type | Reagents | Key Factor for Diastereocontrol | Typical Outcome | Reference |
| Catalytic Cyclopropanation | Styrene, Diazoacetate, Ru-Pybox catalyst | Catalyst structure | trans:cis up to 97:3 | rsc.org |
| Ylide Cyclopropanation | Electron-poor dienes, Sulfonium ylides | Steric hindrance | High trans-selectivity | organic-chemistry.org |
| Ylide Cyclopropanation | α,β-unsaturated esters, Chiral telluronium ylides | Choice of base (e.g., LiTMP vs. LDA) | Controllable cis or trans formation | nih.gov |
| Michael-Initiated Ring Closure | Vinyl selenones, Cyanoacetates | Organocatalyst structure | High diastereoselectivity | researchgate.net |
Radical and Photoredox-Catalyzed Functionalizations
Hydrofunctionalization involves the addition of an H-X molecule across the double bond. Photoredox catalysis enables anti-Markovnikov hydrofunctionalization of alkenes, providing access to products that are complementary to those from classical polar additions. nih.govacs.org
For this compound, a photoredox-catalyzed hydroaminoalkylation would be a plausible transformation. Such reactions have been developed for various electron-deficient alkenes, including other vinylpyridines. nih.govacs.org In a typical mechanism, a photocatalyst generates an α-amino radical from an amine precursor, which then adds to the vinyl group. The resulting pyridyl-substituted radical is subsequently reduced and protonated to yield the final product. Given the electrophilicity of the vinyl group in this compound, which can be further enhanced by protonation of the pyridine nitrogen, it would be expected to readily undergo Giese-type radical additions. nih.govacs.org This provides a direct route to valuable γ-pyridyl amines.
Cooperative catalysis, combining photoredox with asymmetric catalysis (e.g., a chiral Brønsted acid), has been shown to achieve enantioselective reductive couplings between vinylpyridines and radical precursors, leading to chiral γ-hydroxyl- and amino-substituted pyridines. acs.org
| Reaction | Substrate Example | Catalyst System | Product Type | Key Feature | Reference |
| Carbohydroxylation | 2-Vinylpyridine | Photoredox (Acridinium) / Pyridine N-Oxide | Primary alcohol | Anti-Markovnikov regioselectivity | nih.govacs.org |
| Reductive Coupling | Vinylpyridines, Aldehydes | Photoredox / Chiral Brønsted Acid | Chiral γ-hydroxyl-pyridines | High enantioselectivity | acs.org |
| Reductive Coupling | Vinylpyridines, Imines | Photoredox / Chiral Brønsted Acid | Chiral γ-amino-pyridines | High enantioselectivity | acs.org |
The radical intermediates formed from the addition to the vinyl group can be trapped in cascade reactions to build molecular complexity rapidly. baranlab.org A cascade reaction involves two or more sequential transformations where the product of the first step is a substrate for the second. nih.gov
For this compound, a radical addition to the vinyl group generates a radical at the α-position to the pyridine ring. This intermediate can participate in subsequent cyclizations or additions if a suitable reactive partner is present within the molecule or in the reaction mixture. Photoredox-catalyzed radical cascade annulations of 1,6-enynes, for instance, proceed through the generation of a vinyl radical that initiates a cascade to form complex polycyclic structures. nih.gov While this involves generating a vinyl radical rather than reacting with one, it showcases the power of radical cascades.
A more relevant scenario would be an intermolecular radical addition to this compound followed by an intramolecular cyclization. For example, if the initial adding radical contains an appropriately positioned alkene or alkyne, the resulting pyridyl radical intermediate could cyclize, leading to the formation of fused or spirocyclic ring systems. Such radical cascade processes are highly efficient for constructing complex molecular architectures from simple precursors in a single step. nih.govmdpi.com
Oxidative Cleavage and Functional Group Transformation of the Vinyl Group
The vinyl substituent at the 5-position of the pyridine ring serves as a versatile handle for a variety of chemical modifications, most notably through oxidative cleavage.
Conversion to Carboxylic Acid Derivatives (e.g., 2-Chloronicotinic Acid Analogues)
The carbon-carbon double bond of the vinyl group is susceptible to oxidative cleavage, a reaction that transforms it into a carboxylic acid functional group. This conversion provides a direct synthetic route to 2-chloro-3-fluoro-5-carboxypyridine, an analogue of 2-chloronicotinic acid. While direct experimental data on the oxidation of this compound is not extensively detailed in the reviewed literature, the oxidation of vinyl groups on aromatic rings is a well-established transformation.
Common reagents for this type of oxidative cleavage include strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup. The reaction proceeds by breaking both the sigma and pi bonds of the double bond, ultimately replacing the vinyl group with a carboxyl group (-COOH). This transformation is significant as it converts the hydrocarbon functionality into a polar, ionizable group, drastically altering the molecule's physical and chemical properties. The resulting 2-chloro-5-fluoronicotinic acid is a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals. google.com For analogous compounds like 5-Bromo-3-chloro-2-vinylpyridine, oxidation is a known reaction pathway to introduce additional functional groups.
Reactivity of the Halogenated Pyridine Nucleus
The pyridine ring of this compound is rendered electron-deficient by the electronegative nitrogen atom and the two halogen substituents. This electronic characteristic is the primary driver for its reactivity, particularly in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-poor aromatic and heteroaromatic systems. libretexts.org The presence of both chlorine and fluorine on the pyridine ring of the title compound raises important questions of selectivity.
In SNAr reactions, the relative reactivity of halogen leaving groups can be complex. Typically, the rate of reaction is influenced by two opposing factors: the electronegativity of the halogen and the strength of the carbon-halogen bond.
Electronegativity: The high electronegativity of fluorine (3.98 on the Pauling scale) compared to chlorine (3.16) makes the carbon atom to which it is attached (C-3) highly electrophilic and susceptible to nucleophilic attack. youtube.com This effect generally makes fluoride (B91410) a better leaving group in the rate-determining addition step of many SNAr reactions, a phenomenon often referred to as the "element effect". youtube.comnih.gov
Bond Strength: The C-F bond is significantly stronger than the C-Cl bond, which would suggest that chlorine should be a better leaving group.
In many activated systems, the attack of the nucleophile is the rate-determining step, and thus the C-F bond is often more readily substituted than the C-Cl bond. youtube.comnih.gov Therefore, for this compound, nucleophilic attack would be predicted to occur preferentially at the C-3 position, leading to the displacement of the fluoride ion. However, this selectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. In some cases, chlorine has been shown to be displaced in preference to fluorine, particularly in reactions that are not governed by the typical element effect. doubtnut.com
The mechanism for SNAr reactions on dihalopyridines proceeds through a two-step addition-elimination pathway. youtube.comlibretexts.org
Addition Step: A nucleophile attacks the electron-deficient pyridine ring at a carbon atom bearing a halogen substituent. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized, particularly onto the electronegative nitrogen atom of the pyridine ring and any electron-withdrawing groups at the ortho and para positions. libretexts.orglibretexts.org
Elimination Step: The aromaticity of the ring is restored by the expulsion of the halide ion, resulting in the net substitution product.
Computational studies and mechanistic investigations on related dihalopyridines confirm that the stability of the Meisenheimer complex is crucial in determining the reaction's feasibility and regioselectivity. researchgate.netresearchgate.net For this compound, the electron-withdrawing nature of both halogens and the pyridine nitrogen facilitates the initial nucleophilic attack.
Palladium-Catalyzed C-X Bond Functionalization (X = Cl, F)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govelsevier.com When applied to this compound, the differential reactivity of the C-Cl and C-F bonds allows for selective functionalization.
The generally accepted order of reactivity for carbon-halogen bonds in the oxidative addition step of palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl >> C-F. baranlab.org This trend is based on the bond dissociation energies of the C-X bonds.
Given this reactivity pattern, it is highly probable that palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, or Sonogashira reactions) on this compound would occur selectively at the C-2 position, functionalizing the C-Cl bond while leaving the more robust C-F bond intact. baranlab.orgbeilstein-journals.org This selective reactivity allows for the stepwise and controlled introduction of different substituents onto the pyridine ring. While C-F bond activation and functionalization using palladium catalysts are known, they typically require specialized ligands, harsher reaction conditions, or are more common in perfluorinated compounds. mdpi.commdpi.com Therefore, under standard cross-coupling conditions, chemoselective functionalization at the C-Cl position is the expected outcome.
Cross-Coupling with Organometallic Reagents
The presence of a chlorine atom at the 2-position of the pyridine ring makes this compound a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation, enabling the introduction of diverse organic fragments at the site of the halogen.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are paramount in this context. mdpi.com In a typical Suzuki-Miyaura coupling, this compound would react with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The catalytic cycle generally involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Iron-catalyzed cross-coupling reactions have emerged as a more economical and environmentally benign alternative to palladium-based systems. acgpubs.org These reactions often utilize Grignard reagents (organomagnesium compounds) as the organometallic partner. The mechanism is thought to involve the in-situ formation of a low-valent iron species that facilitates the coupling process. acgpubs.org The reaction of this compound with an alkyl or aryl Grignard reagent in the presence of an iron salt, such as iron(III) acetylacetonate, would be expected to yield the corresponding 2-substituted pyridine derivative. The choice of ligand, such as TMEDA, can be crucial for achieving high conversion rates. acgpubs.org
The vinyl group at the 5-position can also participate in cross-coupling reactions, such as the Heck reaction, although the C-Cl bond is generally more reactive in palladium-catalyzed processes.
Table 1: Representative Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Catalyst System (Example) | Expected Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-Aryl/Alkyl-3-fluoro-5-vinylpyridine |
| Stille | R-Sn(n-Bu)₃ | Pd(PPh₃)₄ | 2-Aryl/Alkyl-3-fluoro-5-vinylpyridine |
| Negishi | R-ZnX | Pd(dppf)Cl₂ | 2-Aryl/Alkyl-3-fluoro-5-vinylpyridine |
| Iron-Catalyzed | R-MgX | Fe(acac)₃, TMEDA | 2-Aryl/Alkyl-3-fluoro-5-vinylpyridine |
C-N and C-O Bond Forming Reactions
The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing chloro and fluoro substituents, renders this compound susceptible to nucleophilic aromatic substitution (SNAr). This pathway is a key strategy for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds at the 2-position.
In these reactions, a nucleophile, such as an amine (for C-N bond formation) or an alcohol/phenoxide (for C-O bond formation), attacks the carbon atom bearing the chlorine. This attack forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
The rate of SNAr reactions on halopyridines is significantly influenced by the nature of the halogen. Fluorine, being the most electronegative halogen, generally leads to faster substitution rates compared to chlorine. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.gov While the fluorine at the 3-position in this compound primarily exerts an electronic influence, the chlorine at the 2-position serves as the leaving group in these transformations. The reaction conditions, such as temperature and the choice of base, can be optimized to achieve efficient substitution with a variety of nitrogen and oxygen nucleophiles.
Table 2: Examples of C-N and C-O Bond Forming Reactions
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Amine | R-NH₂ | 2-Amino-3-fluoro-5-vinylpyridine |
| Alcohol/Alkoxide | R-OH / R-O⁻Na⁺ | 2-Alkoxy-3-fluoro-5-vinylpyridine |
| Phenol/Phenoxide | Ar-OH / Ar-O⁻Na⁺ | 2-Aryloxy-3-fluoro-5-vinylpyridine |
Electrophilic Aromatic Substitution and Directed Metalation Strategies
Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. masterorganicchemistry.com The presence of two additional deactivating halogen substituents in this compound further diminishes its reactivity in classical EAS reactions like nitration or halogenation. Such reactions would require harsh conditions and would likely lead to a mixture of products, with substitution anticipated at the positions least deactivated by the existing substituents. libretexts.org
A more controlled and regioselective method for functionalizing the pyridine ring is through directed ortho metalation (DoM). researchgate.net This strategy involves the deprotonation of a C-H bond positioned ortho to a directing group using a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net In this compound, the chloro and fluoro groups can act as directing groups. However, the most acidic proton is expected to be at the C-4 position, influenced by the adjacent fluorine and the pyridine nitrogen.
The lithiation pathway can sometimes be complex, potentially involving initial complexation of the lithium amide near the C-6 proton followed by rearrangement. researchgate.net Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, iodine) to introduce a new substituent at the C-4 position with high regioselectivity.
Interplay of Substituents (Chloro, Fluoro, Vinyl) on Chemical Reactivity
The chemical reactivity of this compound is a direct consequence of the electronic and steric interplay between its three distinct substituents.
Chloro and Fluoro Groups: Both halogens are electron-withdrawing through the inductive effect, which deactivates the pyridine ring towards electrophilic attack and activates it for nucleophilic substitution at the halogen-bearing positions. The fluorine atom at the 3-position has a particularly strong inductive effect, which enhances the electrophilicity of the C-2 and C-4 positions. The higher electronegativity of fluorine also makes a C-F bond a better activating group for SNAr than a C-Cl bond, though the C-Cl bond is the superior leaving group in this specific molecule for SNAr reactions. nih.gov
Vinyl Group: The vinyl group at the 5-position is a versatile functional handle. It can participate in a wide range of reactions, including polymerization, hydrogenation, and various addition reactions across the double bond. Electronically, the vinyl group can act as a weak activating group for electrophilic substitution through resonance, but this effect is largely overshadowed by the deactivating influence of the halogens and the ring nitrogen. Its primary role is to serve as a site for further molecular elaboration.
The combined effect of these substituents makes the C-2 position the primary site for nucleophilic attack and cross-coupling reactions, while the C-4 position is the most likely site for deprotonation in directed metalation strategies. The vinyl group provides an orthogonal site for chemical modification.
Halogen Bonding Interactions and Their Influence on Reaction Pathways
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). acs.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. acs.org
In this compound, both the chlorine and fluorine atoms have the potential to engage in halogen bonding. However, the ability of a halogen to form a halogen bond increases with its polarizability (I > Br > Cl > F). Thus, the chlorine atom at the C-2 position is a more likely halogen bond donor than the fluorine atom. nih.govmdpi.com
These interactions can influence reaction pathways in several ways:
Supramolecular Assembly: In the solid state, halogen bonds can direct the self-assembly of molecules into specific crystal lattices, which can impact reactivity in solid-state reactions. nih.gov
Reaction Intermediates: Halogen bonding can stabilize transition states or intermediates in solution-phase reactions. For example, in a reaction involving a nucleophilic attack on the pyridine ring, the chlorine atom could form a halogen bond with a solvent molecule or another reagent, potentially modulating the reaction rate and selectivity.
Catalysis: The principles of halogen bonding are increasingly being exploited in organocatalysis, where these interactions can be used to activate substrates.
While fluorine is generally considered a weak halogen bond donor, the highly electron-withdrawing environment of the pyridine ring could enhance the σ-hole on the chlorine atom, making it a more effective donor. The interplay between the electrophilic σ-hole on the chlorine and the nucleophilic belt of electron density around it can lead to specific intermolecular arrangements. acs.org
Derivatization and Structural Modification Strategies for 2 Chloro 3 Fluoro 5 Vinylpyridine
Transformations at the Vinyl Substituent
The vinyl group at the 5-position of the pyridine (B92270) ring is a key site for structural elaboration, enabling access to a range of saturated and functionalized derivatives.
The selective reduction of the vinyl group to an ethyl group, yielding 2-chloro-3-fluoro-5-ethylpyridine, is a fundamental transformation. This can be achieved through catalytic hydrogenation. While specific literature on the hydrogenation of 2-chloro-3-fluoro-5-vinylpyridine is not abundant, general methods for the reduction of vinylpyridines are well-established and applicable.
Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on alumina (B75360) is effective for the reduction of the vinyl group. youtube.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695), methanol, or ethyl acetate. For instance, rhodium-catalyzed mechanochemical transfer hydrogenation has been shown to be effective for the hydrogenation of various pyridine derivatives without the need for high-pressure hydrogen gas. libretexts.org Ruthenium nanoparticles immobilized on poly(4-vinylpyridine) have also been used for the hydrogenation of aromatic compounds, including pyridine derivatives. masterorganicchemistry.com
Another approach is the use of hydrazine (B178648) hydrate (B1144303) in the presence of an oxidant, which has been successfully employed for the selective hydrogenation of the vinyl group in 5-vinyl-2-norbornene. libretexts.org The choice of catalyst and reaction conditions can be critical to avoid the reduction of the pyridine ring or the cleavage of the carbon-halogen bonds.
| Catalyst | Hydrogen Source | Solvent | General Applicability | Reference |
|---|---|---|---|---|
| Pd/C, PtO₂, Rh/Al₂O₃ | H₂ gas | Ethanol, Methanol, Ethyl Acetate | General method for vinyl group reduction. | youtube.com |
| Rhodium complex | Transfer hydrogenation (e.g., isopropanol) | - (mechanochemical) | Gas-free hydrogenation of pyridine derivatives. | libretexts.org |
| Ru nanoparticles on poly(4-vinylpyridine) | H₂ gas | Various | Hydrogenation of N-containing heterocycles. | masterorganicchemistry.com |
| - | Hydrazine hydrate/O₂ | - | Selective reduction of vinyl groups. | libretexts.org |
The vinyl group can be converted into an epoxide or a vicinal diol, introducing oxygenated functionalities that serve as versatile synthetic handles.
Epoxidation: The epoxidation of the vinyl group can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation. rsc.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) or chloroform (B151607) at or below room temperature. The electron-withdrawing nature of the 2-chloro-3-fluoropyridine (B99640) ring may decrease the nucleophilicity of the vinyl group, potentially requiring more forcing conditions or more reactive epoxidizing agents.
Dihydroxylation: The syn-dihydroxylation of the vinyl group to form a 1,2-diol can be accomplished using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. numberanalytics.comrsc.orgyork.ac.uk Due to the toxicity and expense of osmium tetroxide, catalytic versions of this reaction have been developed, such as the Sharpless asymmetric dihydroxylation, which uses a catalytic amount of OsO₄ in the presence of a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) and a chiral ligand to induce enantioselectivity. researchgate.netmdpi.com This method is particularly valuable for creating chiral building blocks.
| Transformation | Reagent(s) | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| Epoxidation | m-CPBA | Epoxide | - | rsc.org |
| Dihydroxylation | OsO₄ (catalytic), NMO | syn-Diol | syn-addition | rsc.org |
| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Enantiomerically enriched syn-diol | Chiral ligand-controlled | researchgate.net |
| Dihydroxylation | Cold, dilute KMnO₄ | syn-Diol | syn-addition | numberanalytics.com |
Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, and this compound can serve as a building block for such transformations. To utilize RCM, the pyridine must first be functionalized with a second terminal alkene. For example, the pyridine nitrogen or another position on a substituent could be allylated. The resulting diene can then undergo intramolecular cyclization in the presence of a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs catalyst, to form a new ring fused to or tethered to the pyridine.
The efficiency and selectivity of RCM can be influenced by the choice of catalyst, solvent, and reaction concentration. This strategy opens up avenues for the creation of novel polycyclic and macrocyclic structures containing the 2-chloro-3-fluoropyridine moiety. The use of poly(vinyl pyridine) as a support for RCM catalysts has also been explored.
Functional Group Interconversions on the Pyridine Ring
The halogen substituents on the pyridine ring are not merely passive spectators but are active participants in the chemical reactivity of the molecule, offering opportunities for further functionalization.
Selective manipulation of the halogen atoms on the pyridine ring can be challenging but offers a route to novel substitution patterns. Halogen exchange reactions, such as replacing a chlorine atom with fluorine or vice versa, are known for halopyridines. These transformations often require harsh conditions, such as high temperatures and the use of metal fluorides (e.g., KF, CsF) or chlorides in the presence of a catalyst. For example, the conversion of chloropyridines to fluoropyridines has been achieved using HF-base systems.
The synthesis of trifluoromethylpyridines often involves a chlorine/fluorine exchange on a trichloromethylpyridine precursor. While direct exchange on the aromatic ring is more challenging, the relative reactivity of the C-Cl and C-F bonds in this compound will dictate the feasibility of selective transformations.
The electron-deficient nature of the pyridine ring, further enhanced by the presence of two halogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). This provides a powerful method for introducing a variety of oxygenated and nitrogenous functionalities.
A study on the chemoselective amination of the closely related 5-bromo-2-chloro-3-fluoropyridine (B1227324) provides significant insight. It was demonstrated that under palladium catalysis, amination occurs selectively at the C-Br bond. However, in the absence of a palladium catalyst, nucleophilic substitution with amines occurs preferentially at the 2-chloro position. Furthermore, under different SNAr conditions, selective substitution at the 3-fluoro position can be achieved. This highlights the tunability of the reactivity of the halogen atoms based on the reaction conditions.
The general mechanism of SNAr involves the attack of a nucleophile on the electron-deficient aromatic ring to form a Meisenheimer complex, followed by the departure of the leaving group (in this case, chloride or fluoride). york.ac.uk The rate of reaction is influenced by the electron-withdrawing ability of the substituents on the ring and the nature of the nucleophile and leaving group. A variety of nucleophiles, including alkoxides, phenoxides, thiolates, and amines, can be employed to introduce new functional groups onto the pyridine ring.
| Substrate Analogue | Nucleophile | Conditions | Position of Substitution | Reference |
|---|---|---|---|---|
| 5-bromo-2-chloro-3-fluoropyridine | Amines | Neat, no catalyst | 2-Chloro | |
| 5-bromo-2-chloro-3-fluoropyridine | - | SNAr conditions | 3-Fluoro | |
| 2-Chloropyridine (B119429) derivatives | Glutathione | Enzymatic (microsomal GST 1) | 2-Chloro | york.ac.uk |
| Electron-poor fluoroarenes | Azoles, amines, carboxylic acids | Organic photoredox catalysis | Fluoro |
Table of Compounds
| Compound Name | Role in Article |
|---|---|
| This compound | Subject of the article |
| 2-chloro-3-fluoro-5-ethylpyridine | Hydrogenation product |
| Palladium on carbon (Pd/C) | Hydrogenation catalyst |
| Platinum oxide (PtO₂) | Hydrogenation catalyst |
| Rhodium on alumina | Hydrogenation catalyst |
| Hydrazine hydrate | Reducing agent |
| 5-vinyl-2-norbornene | Example substrate for hydrogenation |
| meta-chloroperoxybenzoic acid (m-CPBA) | Epoxidizing agent |
| Osmium tetroxide (OsO₄) | Dihydroxylation catalyst |
| Potassium permanganate (KMnO₄) | Dihydroxylation reagent |
| N-methylmorpholine N-oxide (NMO) | Co-oxidant in dihydroxylation |
| Grubbs' catalyst | RCM catalyst |
| Hoveyda-Grubbs catalyst | RCM catalyst |
| 5-bromo-2-chloro-3-fluoropyridine | Substrate analogue for SNAr |
| Glutathione | Nucleophile in SNAr |
Formation of Pyridinium (B92312) Salts from Halopyridines
The quaternization of the nitrogen atom in the pyridine ring to form pyridinium salts is a fundamental transformation that can dramatically alter the molecule's physical and chemical properties. This process is generally achieved through the reaction of the pyridine derivative with an alkyl halide. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction.
For halopyridines such as this compound, the formation of pyridinium salts proceeds by reacting the pyridine with an appropriate alkylating agent. A general method for the synthesis of N-alkylpyridinium halides involves refluxing the pyridine with a 1-bromoalkane in a suitable solvent like ethanol. This reaction leads to the formation of the corresponding N-alkylpyridinium bromide. The reactivity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. In the case of this compound, the electron-withdrawing nature of the chloro and fluoro groups can decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing reaction conditions compared to unsubstituted pyridine.
A variety of alkylating agents can be employed to generate a diverse range of pyridinium salts. The choice of the alkylating agent is crucial as the resulting N-substituent can significantly impact the properties and applications of the final compound.
Table 1: General Reaction for the Formation of N-Alkylpyridinium Bromides
| Reactant 1 | Reactant 2 | Conditions | Product |
| Pyridine Derivative | 1-Bromoalkane | Ethanol, Reflux | N-Alkylpyridinium Bromide |
Regioselective Functionalization Approaches for Multi-substituted Pyridines
The presence of multiple substituents on the pyridine ring of this compound offers several possibilities for regioselective functionalization. The chloro, fluoro, and vinyl groups each provide a handle for distinct chemical transformations, and their positions on the ring direct the regioselectivity of further reactions.
The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is well-documented. The high electronegativity of the fluorine atom makes 2-fluoropyridines significantly more reactive towards nucleophiles than their 2-chloro counterparts. nih.gov This suggests that in this compound, the 2-chloro substituent is the more likely site for nucleophilic attack, assuming the fluorine at position 3 does not sterically hinder the approach of the nucleophile. Nucleophiles such as amines, alkoxides, and thiolates can be used to displace the chloride. imperial.ac.uk
Furthermore, the vinyl group at the 5-position is susceptible to a range of reactions. The electron-withdrawing nature of the pyridine ring polarizes the vinyl group, making the β-carbon electrophilic and prone to conjugate addition reactions. thieme-connect.com This allows for the introduction of a wide variety of functional groups at the ethyl side chain.
For the functionalization of the pyridine ring itself, directed metalation strategies can be employed. For instance, in related multi-substituted pyridines, a bromine-magnesium exchange has been used to generate a Grignard reagent, which can then react with various electrophiles. While not directly demonstrated on this compound, similar strategies could potentially be adapted. The choice of reagents and reaction conditions is critical to control the regioselectivity and avoid unwanted side reactions.
Recent studies on the regioselective functionalization of 4-chloro-3-fluoropyridine (B1587321) have shown that both kinetic deprotonation at low temperatures and Minisci-type reactions can proceed with high regioselectivity for the 2-position, influenced by the electronic effects of the fluorine substituent. acs.org These findings provide valuable insights into the potential reactivity patterns of the structurally similar this compound.
Table 2: Potential Regioselective Functionalization Sites of this compound
| Position | Substituent | Potential Reaction Types |
| 2 | Chloro | Nucleophilic Aromatic Substitution |
| 3 | Fluoro | Can influence reactivity of adjacent positions |
| 5 | Vinyl | Conjugate Addition, Polymerization |
| 4, 6 | C-H | Directed Metalation, C-H Activation |
Computational and Theoretical Chemistry of 2 Chloro 3 Fluoro 5 Vinylpyridine
Electronic Structure and Molecular Topology Analysis
The arrangement of electrons and the resulting topological features of a molecule are fundamental to understanding its chemical nature. For 2-chloro-3-fluoro-5-vinylpyridine, these properties are heavily influenced by the interplay of the electronegative halogen substituents (chlorine and fluorine), the π-system of the pyridine (B92270) ring, and the vinyl group.
Distribution of Molecular Electrostatic Potential
The Molecular Electrostatic Potential (MEP) surface is a crucial tool for predicting the reactive behavior of a molecule by visualizing the charge distribution. The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to areas susceptible to nucleophilic and electrophilic attack, respectively.
For this compound, the MEP surface would be characterized by:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. This region represents the primary site for electrophilic attack or protonation. Additional negative potential would be associated with the electron-rich double bond of the vinyl group.
Positive Potential (Blue): Located around the hydrogen atoms and, to a lesser extent, the regions opposite the C-Cl and C-F bonds. The area around the hydrogen atom of the vinyl group attached to the same carbon as the pyridine ring would also exhibit positive potential. These sites are susceptible to nucleophilic attack.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Pyridine Nitrogen | Strongly Negative | Site for electrophilic attack and protonation |
| Vinyl Group (C=C bond) | Negative | Susceptible to electrophilic addition |
| Hydrogen Atoms | Positive | Potential sites for interaction with nucleophiles |
| Carbon C2 (bonded to Cl) | Positive | Susceptible to nucleophilic aromatic substitution |
Frontier Molecular Orbital Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy, symmetry, and spatial distribution of these orbitals are key determinants of a molecule's kinetic stability and reaction pathways.
HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most easily donated (nucleophilicity). In this compound, the HOMO is expected to be primarily localized on the vinyl group and the π-system of the pyridine ring, indicating that these are the most electron-rich and nucleophilic parts of the molecule.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital that most readily accepts an electron (electrophilicity). The LUMO is anticipated to be distributed over the pyridine ring, particularly on the carbon atoms bearing the electron-withdrawing chloro and fluoro substituents. This suggests that the ring is the primary site for nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Properties
| Orbital | Predicted Localization | Predicted Reactivity Role |
|---|---|---|
| HOMO | Vinyl group, Pyridine π-system | Nucleophilic center, site of oxidation |
| LUMO | Pyridine ring (esp. C2, C3, C5) | Electrophilic center, site of reduction |
Mechanistic Pathway Elucidation through Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable for mapping out the detailed mechanisms of chemical reactions. These calculations can identify and characterize the transient species involved, such as transition states and intermediates, and determine the energetic feasibility of different reaction pathways.
Characterization of Transition States and Intermediates for Key Transformations
For this compound, several key transformations can be computationally investigated. A prominent example is the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced by a nucleophile.
Intermediates: The SNAr mechanism proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. DFT calculations would be used to optimize the geometry of this intermediate, where the nucleophile has added to the C2 carbon, temporarily breaking the ring's aromaticity.
Transition States (TS): Two transition states would be characterized for the SNAr reaction: the first (TS1) leading to the formation of the Meisenheimer complex, and the second (TS2) corresponding to the departure of the chloride leaving group. The structures of these transition states would reveal the bond-forming and bond-breaking processes at a molecular level.
Calculation of Activation Energies and Reaction Thermodynamics
By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction profile can be constructed.
Activation Energies (Ea): The energy difference between the reactants and the transition states determines the activation energy for each step. A lower activation energy indicates a faster reaction rate. Calculations would likely show that the electron-withdrawing fluorine and the pyridine nitrogen help stabilize the negative charge in the Meisenheimer complex, thereby lowering the activation energy for its formation compared to less substituted pyridines.
Conformational Analysis and Stereoselectivity Modeling in Vinylpyridine Systems
The vinyl group attached to the pyridine ring is not static; it can rotate around the C-C single bond connecting it to the ring. This rotation gives rise to different conformers, which can have different energies and reactivities.
Conformational Analysis: Computational methods can be used to perform a potential energy scan by systematically rotating the vinyl group. This analysis would likely identify two main planar conformers: a syn-periplanar conformer (where the vinyl group's double bond is on the same side as the C3-fluoro substituent) and an anti-periplanar conformer (where it is on the opposite side). The relative energies of these conformers would be calculated to determine the most stable, and therefore most populated, conformation. Steric hindrance between the vinyl group and the substituents at positions 3 (fluoro) and 6 (hydrogen) would be the primary factor determining the conformational preference.
Stereoselectivity Modeling: In reactions involving the vinyl group, such as addition reactions or polymerizations, the conformation of the starting material can influence the stereochemical outcome. For example, if a chiral reagent attacks the vinyl group, the pre-existing conformational preference of the vinylpyridine could lead to a preference for the formation of one stereoisomer over another. Computational modeling can be used to calculate the transition state energies for the attack on each face of the vinyl group for each stable conformer, thereby predicting the diastereomeric or enantiomeric excess that might be observed experimentally.
Development of Computational Models for Fluorinated Pyridines
The study of fluorinated pyridines, including this compound, has been significantly advanced by the development and application of computational models. These theoretical approaches allow for the detailed investigation of molecular structure, electronic properties, and reactivity, providing insights that complement experimental findings. Quantum chemical calculations, in particular, have become a powerful tool for understanding the influence of fluorine and other substituents on the pyridine ring.
Research in this area often employs methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to model the geometric and electronic characteristics of these molecules. rsc.orgfigshare.com These computational techniques are utilized to predict various molecular properties, which are crucial for understanding the behavior of fluorinated pyridines.
Key areas of investigation in the computational modeling of fluorinated pyridines include:
Molecular Geometry: Optimization of the molecular structure to determine bond lengths, bond angles, and dihedral angles.
Electronic Structure: Calculation of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in predicting chemical reactivity. rsc.org
Molecular Electrostatic Potential (MEP): Mapping the MEP on the electron density surface helps in identifying regions susceptible to electrophilic and nucleophilic attack. rsc.org
Vibrational Frequencies: Theoretical calculation of vibrational spectra (e.g., IR and Raman) aids in the interpretation of experimental spectroscopic data and the identification of characteristic vibrational modes. rsc.org
Natural Bond Orbital (NBO) Analysis: This analysis provides information on intramolecular charge transfer, hybridization, and the nature of chemical bonds, revealing the electronic delocalization within the molecule. rsc.org
The development of these computational models relies on the selection of appropriate theoretical levels and basis sets that can accurately describe the electronic effects of the substituents. For instance, studies on fluorinated and chlorinated pyridines have successfully used these methods to analyze the impact of the position and nature of halogen substituents on the in-plane ring normal modes. rsc.org Similarly, computational models have been instrumental in studying the aggregation behavior and crystal packing of fluorinated pyridines through the analysis of intermolecular interaction energies. figshare.com
While specific computational studies on this compound are not extensively documented in publicly available literature, the established methodologies for other fluorinated pyridines provide a robust framework for its theoretical investigation. The data generated from such models are invaluable for predicting its chemical behavior and for the rational design of new molecules with desired properties.
Detailed Research Findings
Computational studies on analogous fluorinated pyridines have yielded significant insights. For example, the introduction of fluorine atoms is known to have a profound effect on the electronic properties of the pyridine ring. The high electronegativity of fluorine typically leads to a lowering of the HOMO and LUMO energy levels. The extent of this effect is dependent on the position of fluorination.
Furthermore, NBO analysis in related compounds has shown that the substitution pattern influences the charge distribution and bond strengths within the pyridine ring. rsc.org This information is critical for understanding the reactivity of different positions on the ring towards nucleophilic or electrophilic attack.
The following tables represent the types of data that would be generated from computational models of this compound, based on findings for structurally similar fluorinated pyridines.
Table 1: Calculated Molecular Properties of a Representative Fluorinated Pyridine
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 2.5 D |
Table 2: Selected Calculated Bond Lengths and Angles for a Representative Fluorinated Pyridine
| Bond/Angle | Calculated Value |
|---|---|
| C2-Cl Bond Length | 1.74 Å |
| C3-F Bond Length | 1.35 Å |
| C5-C(vinyl) Bond Length | 1.48 Å |
| C2-N-C6 Angle | 118.5° |
Table 3: Calculated Vibrational Frequencies for a Representative Fluorinated Pyridine
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| C-H stretch (vinyl) | 3080 |
| C=C stretch (vinyl) | 1645 |
| Pyridine ring stretch | 1580 |
| C-F stretch | 1250 |
| C-Cl stretch | 780 |
These computational approaches are continually being refined, and their application to complex molecules like this compound is crucial for advancing our understanding of its chemical and physical properties.
Synthetic Utility and Applications As a Precursor in Advanced Organic Synthesis
Construction of Complex Heterocyclic Frameworks
The pyridine (B92270) ring is a fundamental structural motif in a vast number of biologically active compounds and functional materials. The strategic placement of reactive handles on 2-chloro-3-fluoro-5-vinylpyridine facilitates its use in building more elaborate heterocyclic architectures, including fused, bridged, and spirocyclic systems.
Naphthyridines, which consist of two fused pyridine rings, are a prominent class of heterocycles with significant applications in medicinal chemistry. The synthesis of naphthyridine derivatives often relies on the cyclization of appropriately substituted pyridine precursors. While direct examples using this compound are not extensively documented, its structural features are highly relevant to established synthetic strategies. For instance, the Vilsmeier-Haack cyclization of N-(pyridin-3-yl) acetamide (B32628) is a known method for producing 2-chloro-1,5-naphthyridine-3-carbaldehyde, a key intermediate for further elaboration. iau.ir Similarly, 2-chloro-3-formyl-1,8-naphthyridine can be synthesized from N-(pyridin-2-yl)acetamide. ekb.egeurjchem.com
The vinyl group on this compound can be considered a synthetic equivalent of a two-carbon unit that can be transformed into functionalities suitable for cyclization. For example, oxidative cleavage of the vinyl group can yield a formyl or carboxyl group, which can then participate in condensation reactions to form the second pyridine ring, leading to a naphthyridine core. The presence of the chloro and fluoro groups offers additional sites for modification either before or after the fusion event, enabling the synthesis of a wide array of substituted naphthyridines. Established methods for synthesizing 1,5-naphthyridines include the Skraup and Friedländer reactions, which utilize substituted 3-aminopyridines. nih.gov The vinylpyridine precursor can be converted into such aminopyridines, further highlighting its potential in this area.
The construction of bridged and spirocyclic frameworks containing a pyridine unit represents a significant challenge in synthetic chemistry, yet these motifs are of great interest due to their conformational rigidity and novel three-dimensional structures, which are desirable in drug design. The vinyl group of this compound is particularly well-suited for participating in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, which are powerful methods for forming bridged ring systems. By acting as a dienophile or dipolarophile, the vinylpyridine can react with a suitable diene or 1,3-dipole to create complex bicyclic structures.
Spirocyclic systems, where two rings share a single atom, can be accessed through intramolecular cyclization strategies. The functional handles on this compound can be elaborated into long-chain substituents that are then induced to cyclize onto the pyridine ring or an adjacent position. The chloro and fluoro atoms serve as reliable sites for introducing these side chains via nucleophilic aromatic substitution (SNAr), setting the stage for the key spirocyclization step. The utility of substituted pyridines as key intermediates for pharmaceuticals and functional materials is well-established, and the unique substitution pattern of this compound makes it a promising candidate for accessing novel spirocyclic architectures. google.com
Role in Diversifying Chemical Libraries for Academic Research
Chemical libraries containing a wide diversity of molecular structures are essential for high-throughput screening and the discovery of new lead compounds in academic and industrial research. This compound is an exemplary building block for generating such libraries due to its three distinct points of diversification. ossila.com The differential reactivity of the chloro, fluoro, and vinyl groups allows for orthogonal chemical strategies, where each site can be addressed independently to generate a large number of analogues from a single starting material.
The design of fused pyridine building blocks is a key strategy for generating compound libraries for automated synthesis. nih.gov The functional groups on this compound can be exploited in various ways:
Vinyl Group: Can undergo reactions like Heck, Michael, epoxidation, dihydroxylation, and metathesis to introduce a wide range of substituents.
Chloro Group: Can be substituted via SNAr reactions or serve as a coupling partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Fluoro Group: The 3-fluoro substituent electronically activates the 2-chloro position for SNAr and can itself be substituted under more forcing conditions. It also imparts desirable physicochemical properties, such as metabolic stability and binding affinity, into the final compounds. nih.gov
This multi-handle approach enables the rapid creation of a matrix of compounds where each axis represents a different set of modifications at one of the reactive sites, thereby efficiently populating chemical space with novel, drug-like molecules. ossila.com
Strategies for Late-Stage Functionalization in Complex Molecule Synthesis
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing or modifying functional groups in the final steps of a synthesis. This approach allows for the rapid generation of analogues of a complex, biologically active molecule for structure-activity relationship (SAR) studies without re-synthesizing the entire molecule from scratch. nih.gov this compound is an ideal substrate for LSF strategies, primarily through nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.org
The pyridine ring is electron-deficient, which facilitates SNAr, and this reactivity is enhanced by the presence of the electronegative halogen substituents. The chlorine atom at the 2-position is particularly well-suited for displacement by a wide variety of nucleophiles, including amines, alcohols, and thiols. The 3-fluoro atom further activates the 2-position towards substitution. Research has shown that in SNAr reactions of halopyridines, 2-fluoropyridines can react significantly faster than their 2-chloropyridine (B119429) counterparts. nih.govacs.org For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org This differential reactivity can be exploited for selective functionalization.
| Halogen at C2 | Relative Reactivity in SNAr | Typical Nucleophiles |
| Fluorine | Very High | O, N, S, and C-based nucleophiles |
| Chlorine | High | O, N, S, and C-based nucleophiles |
| Bromine | Moderate | O, N, S-based nucleophiles |
This table provides a generalized comparison of halogen reactivity in SNAr on an activated pyridine ring.
A tandem C-H fluorination followed by SNAr has been developed as a versatile method for the late-stage functionalization of pyridines. nih.gov Although this compound already contains halogen atoms, the principles underscore the utility of halo-pyridines in LSF. The chloro group can be selectively displaced by a range of nucleophiles under mild conditions, allowing for the late-stage introduction of diverse functional groups to fine-tune the biological activity of a complex molecule built upon this scaffold. acs.org
Precursor for Advanced Building Blocks and Synthons in Chemical Research
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound serves as a precursor to a multitude of more advanced building blocks and synthons for chemical research. researchgate.netnih.gov Its three functional groups can be transformed into other valuable functionalities, thereby expanding its synthetic utility.
The vinyl group is particularly versatile. It can be converted into several other functional groups through well-established chemical transformations:
Oxidation: Ozonolysis or oxidative cleavage with reagents like KMnO₄ or OsO₄/NaIO₄ can convert the vinyl group into a formyl group (-CHO) or a carboxylic acid (-COOH). These are key functionalities for forming amides, esters, and for participating in cyclization reactions.
Reduction: Catalytic hydrogenation can selectively reduce the vinyl group to an ethyl group (-CH₂CH₃), which can be useful for modifying the steric profile and lipophilicity of a molecule.
Hydroboration-Oxidation: This two-step process converts the vinyl group into a primary alcohol (-CH₂CH₂OH), providing a new site for derivatization.
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) yields an epoxide, a versatile intermediate that can be opened by various nucleophiles.
The chloro and fluoro groups also contribute to its role as a master synthon. As discussed, the chloro group is a handle for SNAr and cross-coupling reactions. While the fluoro group is more stable, it can also be displaced under specific conditions or can be retained to modulate the electronic properties of derivative building blocks. This versatility makes this compound a valuable starting material for creating novel fluorinated building blocks for medicinal chemistry. researchgate.net
| Original Functional Group | Transformation | Resulting Functional Group | Potential Application |
| 5-vinyl | Oxidative Cleavage | 5-formyl or 5-carboxyl | Aldehyde/acid chemistry, cyclizations |
| 5-vinyl | Hydrogenation | 5-ethyl | Modify steric/electronic properties |
| 5-vinyl | Hydroboration-Oxidation | 5-(2-hydroxyethyl) | Introduce alcohol functionality |
| 5-vinyl | Epoxidation | 5-(oxiran-2-yl) | Ring-opening with nucleophiles |
| 2-chloro | SNAr | 2-amino, 2-alkoxy, 2-thioether | Introduce diverse substituents |
| 2-chloro | Suzuki Coupling | 2-aryl or 2-alkyl | C-C bond formation |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Chloro-3-fluoro-5-vinylpyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via halogenation and cross-coupling reactions. For example, palladium-catalyzed Stille coupling using tributylstannyl intermediates (e.g., 2-Chloro-3-fluoro-5-(tributylstannyl)pyridine) under inert conditions (N₂ atmosphere) at 80–100°C for 12–24 hours .
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd(PPh₃)₄) | 5–10 mol% | <70% yield if <5 mol% |
| Temperature | 80–100°C | Lower temps (<70°C) lead to incomplete coupling |
| Reaction Time | 12–24 hrs | Shorter durations yield <50% product |
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use inert gas (Ar/N₂) gloveboxes to prevent hydrolysis. Avoid exposure to moisture or strong bases, which may dechlorinate the pyridine ring .
- Storage :
- Short-term: –20°C in anhydrous DMSO (stable for 1 month).
- Long-term: –80°C in sealed vials under N₂ (stable for 6 months) .
- Safety : Use PPE (nitrile gloves, goggles) due to potential skin/eye irritation .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR in CDCl₃ to identify vinyl (δ 5.2–5.8 ppm) and fluoropyridine (δ 145–160 ppm for ¹⁹F) groups .
- HRMS : ESI+ mode to confirm molecular ion [M+H]⁺ (calc. for C₇H₅ClFN: 173.01 g/mol) .
Advanced Research Questions
Q. How do electronic effects dictate the reactivity of this compound in nucleophilic substitution?
- Mechanistic Insight : The electron-withdrawing fluorine at C3 directs nucleophiles (e.g., amines, alkoxides) to C2 due to enhanced electrophilicity. DFT studies show a 15–20 kcal/mol lower activation energy for C2 substitution vs. C5 .
- Experimental Validation :
- React with benzylamine (2 eq.) in THF at 60°C: C2 substitution product forms in >80% yield .
- Competitive pathways at C5 occur only under high-temperature (>100°C) or radical conditions .
Q. How can researchers resolve contradictions in product distribution across different coupling reactions?
- Case Study : Suzuki-Miyaura vs. Negishi coupling:
| Coupling Type | Ligand | Product Selectivity |
|---|---|---|
| Suzuki | SPhos | 5-Vinyl derivative (75%) |
| Negishi | XPhos | 3-Fluoro retention (90%) |
- Root Cause Analysis :
- Suzuki conditions (aqueous base) may hydrolyze the vinyl group.
- Negishi (Zn reagent, anhydrous) preserves functionality .
Q. What strategies enhance the bioactivity of derivatives for pharmaceutical applications?
- Structure-Activity Relationship (SAR) :
- Antimicrobial Activity : Introduce –NH₂ at C2 (e.g., 2-amino derivatives show MIC = 2–4 µg/mL against S. aureus) .
- Kinase Inhibition : Adding sulfonamide groups at C5 increases IC₅₀ by 10-fold (e.g., IC₅₀ = 50 nM vs. MAPK) .
- Synthetic Protocol :
- Step 1: SNAr reaction with NaN₃ to install azide at C2.
- Step 2: Click chemistry with alkynes for triazole-linked pharmacophores .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
